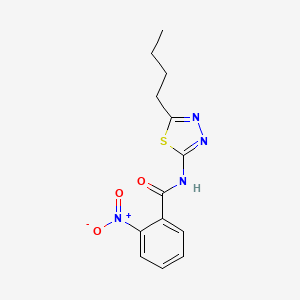![molecular formula C17H23FN4O3 B4939139 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine CAS No. 5934-64-5](/img/structure/B4939139.png)
1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine, also known as 4-F-POP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine involves its binding to the DAT and NET transporters, which are responsible for the reuptake of dopamine and norepinephrine, respectively. By inhibiting these transporters, this compound increases the levels of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and behavioral effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on dopamine and norepinephrine levels in the brain, leading to changes in behavior and cognition. It has been found to increase locomotor activity, improve working memory, and enhance attention and motivation. However, prolonged use of this compound has been associated with neurotoxicity and adverse effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine in lab experiments include its potency and selectivity for DAT and NET transporters, which allows for more precise and targeted studies. However, its neurotoxicity and potential for adverse effects on cognitive function limit its use in long-term studies and clinical trials.
Orientations Futures
Future research on 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine could focus on developing safer and more effective analogs that retain its potency and selectivity while reducing its neurotoxicity. Additionally, studies could investigate the role of this compound in other neurological disorders and its potential as a therapeutic agent. Finally, research could explore the use of this compound as a tool for studying the mechanisms of drug addiction and substance abuse.
In conclusion, this compound is a chemical compound with significant potential for scientific research applications, particularly in the field of neuroscience. Its potency and selectivity for DAT and NET transporters make it a useful tool for studying the role of these transporters in the brain and their involvement in various neurological disorders. However, its neurotoxicity and potential for adverse effects on cognitive function limit its use in long-term studies and clinical trials. Future research could focus on developing safer and more effective analogs, investigating its potential as a therapeutic agent, and exploring its role in drug addiction and substance abuse.
Méthodes De Synthèse
The synthesis of 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine involves the reaction of 4-fluoro-2-nitroaniline with pyrrolidine and propionyl chloride to form the intermediate 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionamide. This intermediate is then converted to this compound by reacting it with piperazine in the presence of acetic anhydride and triethylamine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). This makes it a useful tool for studying the role of these transporters in the brain and their involvement in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O3/c1-2-17(23)21-9-7-20(8-10-21)15-12-14(19-5-3-4-6-19)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHBBSOPVLMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386978 |
Source


|
| Record name | 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-64-5 |
Source


|
| Record name | 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11,11-dimethyl-8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4939058.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)
![1,1-dichloro-1a-(4-methoxyphenyl)-7-(2-thienyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B4939102.png)


![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
![1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4939149.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
![ethyl 1-[3-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4939161.png)
